Introduction: The Strategic Importance of a Bifunctional Building Block
Introduction: The Strategic Importance of a Bifunctional Building Block
An In-depth Technical Guide to tert-Butyl 3-aminobenzoate
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. tert-Butyl 3-aminobenzoate (CAS No. 92146-82-2) has emerged as a cornerstone building block, valued for its unique structural and chemical attributes.[1] Its architecture, featuring an aromatic ring substituted with a primary amine and a tert-butyl ester at the meta position, offers a powerful combination of reactivity and controlled functionality.
The primary amine serves as a versatile nucleophilic handle for a wide array of chemical transformations, including amide bond formation, alkylation, and arylation reactions. Concurrently, the carboxylic acid is masked as a tert-butyl ester. This ester is not merely a placeholder; it is a deliberate choice of protecting group. The steric bulk of the tert-butyl group imparts significant stability against a variety of reaction conditions, especially nucleophilic attack and basic hydrolysis, where simpler esters like methyl or ethyl esters would readily cleave. However, it can be selectively removed under specific acidic conditions, providing an essential element of orthogonality in complex, multi-step syntheses. This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications for professionals in research and drug development.
Section 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use. These data points are not merely for identification but are critical for designing purification strategies, monitoring reaction progress, and confirming the structure of derived products.
Physicochemical Data Summary
The fundamental properties of tert-Butyl 3-aminobenzoate are summarized below. The melting point is a key indicator of purity, while predicted values for boiling point and density offer guidance for handling and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 92146-82-2 | [1][2] |
| IUPAC Name | tert-butyl 3-aminobenzoate | [3] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |
| Molecular Weight | 193.24 g/mol | [1][2] |
| Appearance | White to light beige powder or crystals | [2] |
| Melting Point | 76-78 °C | [2] |
| Boiling Point | 309.2 ± 15.0 °C (Predicted) | [2] |
| Density | 1.078 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in water. Soluble in many organic solvents. | [4] |
Spectroscopic Profile: A Structural Confirmation Toolkit
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. For a senior scientist, interpreting these spectra goes beyond simple peak matching; it's about understanding how the electronic and steric environment of each atom gives rise to the observed signals.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is arguably the most informative tool for this molecule.
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tert-Butyl Group (~1.5 ppm): A highly characteristic, sharp singlet integrating to 9 protons will be observed in the upfield region. The magnetic equivalence of all nine protons due to rapid rotation around the C-C bonds, coupled with the absence of adjacent protons, results in this distinct singlet. Its integration is a key marker for successful esterification.
-
Amine Protons (~3.7 ppm): The two protons of the primary amine will typically appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.
-
Aromatic Protons (6.7-7.2 ppm): The four protons on the benzene ring will present a more complex multiplet pattern characteristic of a 1,3-disubstituted ring system. Their specific shifts and coupling constants are diagnostic of the meta-substitution pattern.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is invaluable for the rapid confirmation of key functional groups.
-
N-H Stretch (3300-3500 cm⁻¹): The primary amine will show two characteristic sharp to medium bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C=O Stretch (~1700-1720 cm⁻¹): A strong, sharp absorption band indicating the presence of the ester carbonyl group. The exact position can confirm conjugation with the aromatic ring.
-
C-O Stretch (~1150-1300 cm⁻¹): A strong band associated with the C-O single bond stretch of the ester functionality.
-
-
Mass Spectrometry (MS): MS provides the molecular weight and crucial fragmentation data.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 193.24.
-
Key Fragment: A very prominent peak is expected at m/z = 137, corresponding to the loss of the tert-butyl group ([M-56]⁺) via cleavage of the ester C-O bond, resulting in the stable 3-aminobenzoyl cation. This fragmentation is a hallmark of tert-butyl esters.
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Section 2: Synthesis and Purification
The synthesis of tert-Butyl 3-aminobenzoate is a classic example of overcoming steric hindrance to achieve a desired transformation. Standard Fischer esterification using tert-butanol and an acid catalyst is generally inefficient due to the bulkiness of the alcohol. Therefore, a more robust, multi-step approach involving activation of the carboxylic acid is the preferred laboratory method.
Synthetic Workflow Overview
The most reliable synthesis proceeds via a two-step sequence: conversion of the starting material, 3-Aminobenzoic acid, to its more reactive acid chloride derivative, followed by nucleophilic acyl substitution with tert-butanol. This workflow ensures high conversion and simplifies purification.
Caption: General workflow for the synthesis of tert-Butyl 3-aminobenzoate.
Detailed Experimental Protocol
This protocol describes a self-validating system where the successful outcome of each step is confirmed before proceeding. Causality: The conversion of the carboxylic acid to an acid chloride is the critical activation step. Thionyl chloride is an ideal reagent because its byproducts, SO₂(g) and HCl(g), are gaseous and can be easily removed, driving the equilibrium towards the product.
Materials:
-
3-Aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
tert-Butanol
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation (Activation):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-aminobenzoic acid (1.0 eq).
-
Suspend the solid in anhydrous DCM (approx. 5-10 mL per gram of acid).
-
Cool the suspension in an ice bath (0 °C).
-
Causality: Cooling is essential to moderate the exothermic reaction with thionyl chloride.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise via a syringe. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a chemical fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, then gently reflux for 1-2 hours until the solution becomes clear, indicating the formation of the acid chloride. The progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
-
Esterification (Coupling):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of tert-butanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the tert-butanol/triethylamine solution dropwise to the cold acid chloride solution.
-
Causality: Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl formed during the esterification. This prevents protonation of the amine on the starting material and drives the reaction to completion. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the acid chloride.
-
-
Workup and Purification (Isolation):
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid and HCl), water, and finally brine.
-
Causality: The bicarbonate wash is a critical self-validating step. The absence of gas evolution indicates that all acidic components have been neutralized.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by either:
-
Recrystallization: Using a solvent system like ethyl acetate/hexanes.
-
Flash Column Chromatography: Using a silica gel stationary phase and an eluent gradient of ethyl acetate in hexanes. This is the preferred method for achieving high purity.
-
-
Section 3: Applications in Drug Discovery and Chemical Synthesis
The utility of tert-Butyl 3-aminobenzoate stems from its ability to act as a versatile scaffold. The amine and the protected carboxylate can be functionalized sequentially, allowing for the construction of complex molecular architectures.
Role as a Protected Amino Acid Building Block
In peptide synthesis and medicinal chemistry, this molecule serves as a non-natural amino acid derivative.[2] The free amine can participate in standard peptide coupling reactions (e.g., with EDC/HOBt or HATU) to form an amide bond. The tert-butyl ester remains intact during this process and can be deprotected at a later stage using strong acids like trifluoroacetic acid (TFA), unmasking the carboxylic acid for further modification. This orthogonality is crucial for synthesizing complex peptidomimetics and other targeted molecules.
Scaffold for Bioactive Molecules
The aminobenzoate core is a privileged structure found in numerous pharmaceuticals.[5] tert-Butyl 3-aminobenzoate provides a convenient entry point for synthesizing libraries of compounds for screening. The tert-butyl group itself is not just a protecting group; its lipophilicity and steric bulk can be exploited to modulate a compound's pharmacokinetic properties. It can enhance binding affinity by occupying hydrophobic pockets in target enzymes or receptors and can also act as a metabolic shield, preventing enzymatic degradation at nearby sites, which can improve a drug's half-life.[6][7]
Caption: Logical relationships in the application of tert-Butyl 3-aminobenzoate.
Section 4: Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.
Hazard Identification
tert-Butyl 3-aminobenzoate is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | |
| Hazard Codes | H315, H319, H335 | |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [8][9] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | |
| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
Recommended Practices
-
Handling: Always handle this chemical in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[10] Avoid inhalation of dust and prevent contact with skin and eyes.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[2][11] To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[2][11]
References
-
tert-Butyl-3-aminobenzoate | C11H15NO2. PubChem, National Institutes of Health. [Link]
-
Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
-
Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. [Link]
-
Synthesis of (a) t-butyl 4-aminobenzoate. PrepChem.com. [Link]
-
Benzoic acid, 4-amino-, 1,1-dimethylethyl ester. PubChem, National Institutes of Health. [Link]
-
Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central, National Institutes of Health. [Link]
-
tert-butyl 3-(benzylamino)benzoate. ChemSynthesis. [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
-
Tert-butyl 3-aminobenzoate (C11H15NO2). PubChemLite. [Link]
-
tert-Butyl 3-aminobenzoate. Crysdot LLC. [Link]
-
tert-Butyl 3-aminobenzoate. CHEMICAL POINT. [Link]
-
3-Aminobenzoic acid. Wikipedia. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
-
Supporting Information for Selective Mono-N-Boc Protection of Symmetric Diamines. MDPI. [Link]
-
Spectral Database for Organic Compounds (SDBS). AIST, Japan. [Link]
-
Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
Metabolically Stable tert-Butyl Replacement. PubMed Central, National Institutes of Health. [Link]
-
3-AMINOBENZOIC ACID | 99-05-8. Loba Chemie. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. TERT-BUTYL 3-AMINOBENZOATE CAS#: 92146-82-2 [amp.chemicalbook.com]
- 3. tert-Butyl-3-aminobenzoate | C11H15NO2 | CID 2737408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-aminobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. 92146-82-2|tert-Butyl 3-aminobenzoate|BLD Pharm [bldpharm.com]
